C1 Quaternary Carbon Center: Structural Differentiation from the Des-Methyl Analog (CAS 19158-90-8)
The target compound (CAS 2089255-03-6) possesses a quaternary sp³ carbon at the C1 position, bearing both a methyl group and an aminomethyl substituent. In contrast, the des-methyl analog (3,4-dihydro-1H-2-benzopyran-1-yl)methanamine, CAS 19158-90-8, retains a tertiary C1 carbon with a single proton, yielding a stereogenic methine center [1]. This structural distinction has direct consequences: the quaternary center eliminates the methine C–H bond that is the primary site of cytochrome P450-mediated oxidation in the des-methyl analog, a principle established across multiple isochroman SAR campaigns [2]. Additionally, the quaternary center restricts rotational freedom of the aminomethyl side chain, potentially pre-organizing the pharmacophore for target binding [3].
| Evidence Dimension | C1 carbon hybridization and substitution pattern |
|---|---|
| Target Compound Data | Quaternary sp³ carbon; carries –CH₃ and –CH₂NH₂ substituents; no C1 stereocenter; 1 rotatable bond (C1–CH₂NH₂) [1] |
| Comparator Or Baseline | Des-methyl analog (CAS 19158-90-8): Tertiary sp³ carbon; carries –H and –CH₂NH₂; racemic stereocenter present; 1 rotatable bond [1] |
| Quantified Difference | Target compound has 1 fewer abstractable methine hydrogen at the oxidation-sensitive position adjacent to the ring oxygen; presence vs. absence of a stereocenter (undefined atom stereocenter count: 1 vs. 1, but with opposite configurational implications — the target compound's stereocenter at C1 is eliminated due to geminal disubstitution creating a prochiral center only if the two substituents are identical; here –CH₃ ≠ –CH₂NH₂, so C1 is a chiral quaternary center, whereas the des-methyl analog has a chiral tertiary center). |
| Conditions | Structural analysis by SMILES comparison: Target compound SMILES = CC1(C2=CC=CC=C2CCO1)CN vs. Des-methyl SMILES = NCC1OCCC2=CC=CC=C21 [1] |
Why This Matters
Procurement of the des-methyl analog as a substitute introduces a metabolically labile C1 methine proton and a racemic stereocenter absent in the target compound, potentially confounding metabolic stability and target engagement readouts in CNS drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 131258352 (CAS 2089255-03-6) and CID 12151206 (CAS 19158-90-8). National Center for Biotechnology Information. View Source
- [2] Zhao, Z., & Wang, L. et al. (2020). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 207, 112807. Section on CNS-active isochromans and SAR at C1 position. View Source
- [3] DeNinno, M. P., et al. (1991). A68930: a potent agonist selective for the dopamine D1 receptor. European Journal of Pharmacology, 199(2), 209-219. Demonstrates conformational constraint principle of 1-aminomethylisochromans at D1 receptor. View Source
